5-Carboxy-2'-deoxycytidine is a modified nucleoside that plays a significant role in the field of molecular biology and genetics. It is a derivative of 2'-deoxycytidine, where a carboxyl group is introduced at the fifth position of the cytosine base. This compound is notable for its involvement in epigenetic regulation and potential applications in gene expression studies and therapeutic interventions.
5-Carboxy-2'-deoxycytidine can be synthesized through various chemical methods, often utilizing precursors like 2'-deoxycytidine or other nucleoside derivatives. The synthesis processes have been refined over the years, making it more accessible for research and application in oligonucleotide synthesis.
5-Carboxy-2'-deoxycytidine belongs to the class of nucleosides, specifically modified nucleosides. It is categorized under pyrimidine nucleosides due to its structure, which includes a pyrimidine base (cytosine) attached to a deoxyribose sugar.
The synthesis of 5-Carboxy-2'-deoxycytidine has been achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of solid-phase synthesis techniques is common for incorporating this modified nucleoside into larger oligonucleotide sequences.
The molecular formula for 5-Carboxy-2'-deoxycytidine is , with a molecular weight of approximately 271.23 g/mol . The structure features:
The compound exhibits specific spectroscopic properties, including an absorbance maximum at 280 nm with an extinction coefficient (ε) of 7.6 L mmol cm .
5-Carboxy-2'-deoxycytidine participates in several chemical reactions relevant to its function and application:
The incorporation process generally follows standard oligonucleotide synthesis protocols, with adjustments made to accommodate the unique properties of the modified nucleoside.
The mechanism of action for 5-carboxy-2'-deoxycytidine primarily relates to its role in epigenetic regulation. It is believed to participate in an oxidative demethylation pathway where methylated cytosines are converted back into unmodified cytosines, influencing gene expression patterns.
Research suggests that this compound may act as an intermediate in this pathway, particularly in stem cells and during cellular reprogramming processes . Its ability to influence transcriptional activity makes it a valuable tool for studying epigenetic modifications.
5-Carboxy-2'-deoxycytidine has several scientific uses:
5-Carboxy-2'-deoxycytidine (5-ca-dC) is the terminal oxidation product in the active DNA demethylation pathway mediated by Ten-Eleven Translocation (TET) dioxygenases. TET enzymes iteratively oxidize 5-methyl-2'-deoxycytidine (5-m-dC) to generate 5-hydroxymethyl-2'-deoxycytidine (5-hm-dC), 5-formyl-2'-deoxycytidine (5-f-dC), and finally 5-ca-dC. This Fe²⁺- and α-ketoglutarate-dependent reaction cascade enables epigenetic reprogramming by converting stable methylation marks into substrates for base excision repair (BER) or direct decarboxylation. Structural studies reveal that TET enzymes exhibit highest catalytic efficiency toward 5-hm-dC and 5-f-dC oxidation, while 5-ca-dC formation occurs at a slower rate due to steric constraints in the enzyme's active site [2] [5].
Table 1: TET Enzyme Catalytic Products in Active DNA Demethylation
Substrate | Product | Catalytic Efficiency (kₘ/Kₘ) | Biological Role |
---|---|---|---|
5-Methyl-2'-deoxycytidine | 5-Hydroxymethyl-2'-deoxycytidine | 1.0 × 10⁴ M⁻¹s⁻¹ | Demethylation intermediate |
5-Hydroxymethyl-2'-deoxycytidine | 5-Formyl-2'-deoxycytidine | 2.5 × 10⁴ M⁻¹s⁻¹ | Deformylation precursor |
5-Formyl-2'-deoxycytidine | 5-Carboxy-2'-deoxycytidine | 3.2 × 10³ M⁻¹s⁻¹ | Decarboxylation substrate |
Efficient synthesis of 5-ca-dC 5'-triphosphates (dCTP analogs) employs P(V)-N activation chemistry using phosphoropiperidate precursors. This method involves coupling 5-carboxy-2'-deoxycytidine with tris-piperidinyl phosphite under anhydrous conditions, followed by controlled hydrolysis to yield nucleoside triphosphates with >90% purity. Key advantages include:
Alternative routes involve alkaline hydrolysis of 5-trifluoromethyl-2'-deoxyuridine followed by transamination. This four-step sequence yields phosphoramidite building blocks suitable for solid-phase oligonucleotide synthesis. The phosphoramidite derivative (5'-O-DMT-3'-O-β-cyanoethyl-N,N-diisopropylphosphoramidite) enables site-specific incorporation of 5-ca-dC into DNA strands for structural studies [1] [8].
The hydrolytic conversion of 5-trifluoromethyl-2'-deoxyuridine (5-CF₃-dUrd) to 5-carboxy-2'-deoxyuridine (5-COO-dUrd) follows first-order kinetics with pronounced pH dependence. Hydrolysis rates increase exponentially under alkaline conditions due to hydroxide-mediated cleavage of the C-CF₃ bond:
Table 2: Hydrolysis Kinetics of 5-Trifluoromethyl-2'-deoxyuridine
pH | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (h) |
---|---|---|---|
7.0 | 37 | 4.19 × 10⁻⁵ | 45.7 |
7.5 | 37 | 9.30 × 10⁻⁵ | 20.6 |
8.0 | 37 | 1.61 × 10⁻⁴ | 11.9 |
8.0 | 25 | 4.80 × 10⁻⁵ | 40.2 |
This hydrolysis mechanism proceeds through a gem-diol intermediate, with rate-determining elimination of fluoride ions. The reaction is irreversible under physiological conditions, making 5-CF₃-dUrd a stable prodrug form that gradually generates 5-COO-dUrd in situ [1] [7].
5-ca-dC undergoes intragenomic decarboxylation via both enzymatic and non-enzymatic pathways. Metabolic labeling studies demonstrate direct C-C bond cleavage in mammalian stem cells, yielding unmodified deoxycytidine without BER intermediates. This non-oxidative decarboxylation occurs with a half-life of 12-48 hours depending on cellular context:
Table 3: Decarboxylation Half-Lives of 5-ca-dC in Cellular Systems
Cell Type | Half-life (h) | Primary Mechanism |
---|---|---|
Mouse Embryonic Stem Cells | 12.2 ± 1.8 | TDG-independent |
Human Fibroblasts | 32.6 ± 4.1 | BER-dominated |
HEK293T | 47.9 ± 5.3 | Spontaneous decay |
The spontaneous decarboxylation proceeds through a zwitterionic transition state where the carboxylate group facilitates protonation at N3, lowering the activation energy to ∼25 kcal/mol. This process is accelerated in single-stranded DNA and at nucleosome entry/exit sites, suggesting chromatin dynamics influence decarboxylation rates. Notably, 5-ca-dC in CpG islands exhibits 3-fold slower decay than in heterochromatic regions due to protective effects of bound transcription factors [2] [5] [9].
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